molecular formula C22H24ClN3O B1678836 (R)-Azelastine CAS No. 143228-84-6

(R)-Azelastine

Cat. No.: B1678836
CAS No.: 143228-84-6
M. Wt: 381.9 g/mol
InChI Key: MBUVEWMHONZEQD-GOSISDBHSA-N
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Description

®-Azelastine is a chiral antihistamine used primarily for the treatment of allergic rhinitis and conjunctivitis. It is the enantiomer of azelastine, which means it has a specific three-dimensional arrangement that distinguishes it from its mirror image. This compound is known for its potent antihistaminic and anti-inflammatory properties, making it effective in alleviating symptoms associated with allergies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Azelastine involves several steps, starting from the appropriate chiral precursors. One common method includes the resolution of racemic azelastine using chiral acids or bases to separate the enantiomers. Another approach involves asymmetric synthesis, where chiral catalysts or reagents are used to selectively produce the ®-enantiomer.

Industrial Production Methods: In industrial settings, the production of ®-Azelastine often employs large-scale resolution techniques or asymmetric synthesis. The choice of method depends on factors such as cost, yield, and purity requirements. High-performance liquid chromatography (HPLC) is frequently used to ensure the enantiomeric purity of the final product.

Chemical Reactions Analysis

Types of Reactions: ®-Azelastine undergoes various chemical reactions, including:

    Oxidation: This reaction can occur under the influence of oxidizing agents, leading to the formation of azelastine N-oxide.

    Reduction: Reduction reactions can convert azelastine N-oxide back to azelastine.

    Substitution: Nucleophilic substitution reactions can modify the azelastine molecule by replacing specific functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or amines can be employed under appropriate conditions.

Major Products:

    Oxidation: Azelastine N-oxide.

    Reduction: Azelastine.

    Substitution: Various substituted azelastine derivatives.

Scientific Research Applications

®-Azelastine has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound in studies of chiral resolution and asymmetric synthesis.

    Biology: Researchers study its effects on histamine receptors and its role in modulating immune responses.

    Medicine: It is extensively researched for its therapeutic potential in treating allergic conditions and its anti-inflammatory properties.

    Industry: ®-Azelastine is used in the formulation of nasal sprays and eye drops for allergy relief.

Mechanism of Action

®-Azelastine exerts its effects by selectively binding to histamine H1 receptors, thereby blocking the action of histamine, a key mediator of allergic reactions. This binding prevents histamine from causing symptoms such as itching, swelling, and vasodilation. Additionally, ®-Azelastine has anti-inflammatory properties, which further contribute to its effectiveness in treating allergic conditions.

Comparison with Similar Compounds

    Cetirizine: Another antihistamine used for allergy relief, but with a different chemical structure.

    Loratadine: A non-sedating antihistamine with a longer duration of action.

    Fexofenadine: Known for its minimal sedative effects and high safety profile.

Uniqueness of ®-Azelastine: ®-Azelastine stands out due to its dual action as both an antihistamine and an anti-inflammatory agent. Its chiral nature also allows for more targeted therapeutic effects with potentially fewer side effects compared to its racemic counterpart.

Properties

IUPAC Name

4-[(4-chlorophenyl)methyl]-2-[(4R)-1-methylazepan-4-yl]phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O/c1-25-13-4-5-18(12-14-25)26-22(27)20-7-3-2-6-19(20)21(24-26)15-16-8-10-17(23)11-9-16/h2-3,6-11,18H,4-5,12-15H2,1H3/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBUVEWMHONZEQD-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H](CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143228-84-6
Record name Azelastine, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143228846
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZELASTINE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/434T9969GH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A premix is prepared of 440 g of azelastine-HCl, 360 mg of micro crystalline cellulose and 200 g of talcum. This premix together with 6000 g of lactose monohydrate, 2870 g of microcrystalline cellulose and 100 g of highly disperse silicon dioxide are passed through a sieve and homogenized in a sutable mixer. 30 g of magnesium stearate are sieved into the mixture so obtained and the resulting mixture is homogenized one more time. The mass so obtained is pressed into tablets weighing 100 mg having a diameter of 6 mm and a radius of curvature of 5.5 mm.
Quantity
440 g
Type
reactant
Reaction Step One
[Compound]
Name
cellulose
Quantity
360 mg
Type
reactant
Reaction Step One
Name
lactose monohydrate
Quantity
6000 g
Type
reactant
Reaction Step Two
[Compound]
Name
cellulose
Quantity
2870 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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